molecular formula C8H15ClS B15256115 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

Cat. No.: B15256115
M. Wt: 178.72 g/mol
InChI Key: VZYZXKRMRAXDCE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a 2-(methylsulfanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane can be achieved through several synthetic routes One common method involves the alkylation of cyclobutane derivatives with appropriate reagents

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chloromethyl group could yield various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfur-containing compounds.

    Medicine: Exploration of its potential as a pharmaceutical intermediate.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane would depend on its specific application. In general, the compound’s reactivity could be influenced by the presence of the chloromethyl and methylsulfanyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclobutane: Lacks the 2-(methylsulfanyl)ethyl group.

    1-[2-(Methylsulfanyl)ethyl]cyclobutane: Lacks the chloromethyl group.

    1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is unique due to the presence of both the chloromethyl and methylsulfanyl groups, which can impart distinct chemical properties and reactivity compared to similar compounds. This dual functionality can make it a versatile intermediate in organic synthesis and potentially useful in various applications.

Properties

Molecular Formula

C8H15ClS

Molecular Weight

178.72 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methylsulfanylethyl)cyclobutane

InChI

InChI=1S/C8H15ClS/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3

InChI Key

VZYZXKRMRAXDCE-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCC1)CCl

Origin of Product

United States

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